![molecular formula C11H13N3O2 B2630976 N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide CAS No. 678549-23-0](/img/structure/B2630976.png)
N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide
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Overview
Description
“N’-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide” is a chemical compound that contains a cyclopropyl group (a three-membered carbon ring), a pyridin-3-ylmethyl group (a pyridine ring attached to a methyl group), and an oxamide group (a type of amide). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “N’-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide” would be determined by the specific arrangement of its cyclopropyl, pyridin-3-ylmethyl, and oxamide groups. The cyclopropyl group is a three-membered carbon ring, which can introduce strain into the molecule. The pyridine ring is aromatic and can participate in pi stacking interactions. The oxamide group can form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of “N’-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide” would be influenced by the properties of its functional groups. The cyclopropyl group can undergo ring-opening reactions. The pyridine ring can act as a base or a nucleophile. The oxamide group can participate in various reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide” would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces in the solid or liquid state .Scientific Research Applications
- Compound Activity : N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide and related derivatives have been synthesized as halogenated TKIs. Among these, compound 5k stands out as a potent inhibitor against EGFR, Her2, VEGFR2, and CDK2 enzymes. Its IC50 values range from 40 to 204 nM, comparable to the well-known TKI sunitinib .
- Compound Evaluation : N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide derivatives were tested for anti-fibrotic activity. Some compounds, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed better activities than existing drugs .
Kinase Inhibition for Cancer Treatment
Anti-Fibrotic Properties
Synthesis of N-Heterocycles
Future Directions
properties
IUPAC Name |
N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(11(16)14-9-3-4-9)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKCNDSZFUHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide |
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